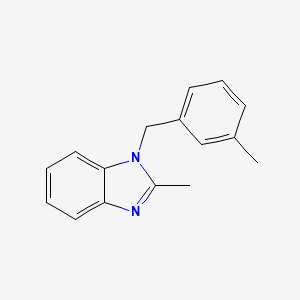![molecular formula C17H20N4O2S B5718385 N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5718385.png)
N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, which makes it useful in studies related to Parkinson's disease and other neurodegenerative disorders.
Wirkmechanismus
N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide inhibits mitochondrial complex I, which is involved in the production of ATP in the cell. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can damage cells and contribute to neurodegeneration. N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide is converted to MPP+ in the brain, which is taken up by dopaminergic neurons and causes selective damage to these cells.
Biochemical and Physiological Effects:
N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide has been shown to cause a range of biochemical and physiological effects in animal models, including decreased ATP production, increased ROS production, and selective damage to dopaminergic neurons in the substantia nigra. N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide has also been shown to induce oxidative stress and inflammation, which can contribute to neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide in lab experiments is that it induces Parkinson's-like symptoms in animal models, which makes it a valuable tool for studying the mechanisms of the disorder. However, N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide has several limitations, including its toxicity and the fact that it only induces a subset of Parkinson's-like symptoms. Additionally, N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide is not a perfect model for Parkinson's disease, as the disorder is multifactorial and involves a complex interplay of genetic and environmental factors.
Zukünftige Richtungen
There are several future directions for research related to N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide, including the development of new treatments for Parkinson's disease based on the mechanisms of action of the compound. Additionally, researchers are exploring the potential use of N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide as a tool for studying other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Finally, there is ongoing research into the development of new synthesis methods for N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide and related compounds, which could lead to more efficient and cost-effective production methods.
Synthesemethoden
N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide can be synthesized using a variety of methods, including the reaction of 2-chloro-4-nitroaniline with 4-methylpiperazine, followed by reduction with sodium dithionite and subsequent reaction with furfuryl isothiocyanate. Other synthesis methods include the reaction of 4-methylpiperazine with 2-chloro-4-nitrophenyl isothiocyanate, followed by reaction with furfurylamine.
Wissenschaftliche Forschungsanwendungen
N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide has been widely used in scientific research for its ability to induce Parkinson's-like symptoms in animal models. N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide is converted to MPP+ in the brain, which is a potent neurotoxin that selectively damages dopaminergic neurons in the substantia nigra. This makes N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide a valuable tool for studying the mechanisms of Parkinson's disease and developing new treatments for the disorder.
Eigenschaften
IUPAC Name |
N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-20-8-10-21(11-9-20)14-6-3-2-5-13(14)18-17(24)19-16(22)15-7-4-12-23-15/h2-7,12H,8-11H2,1H3,(H2,18,19,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZVJKKBFXUODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B5718344.png)
![3,4-dimethoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5718349.png)

![2-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5718354.png)



![4-chloro-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5718381.png)

